Glutathione Ethyl Ester

Descripción

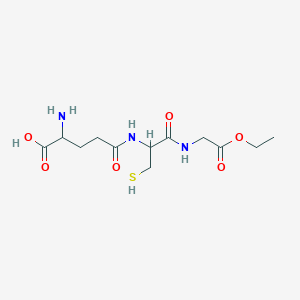

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRODHBGNBKZLE-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922674 |

Source

|

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92614-59-0, 118421-50-4 |

Source

|

| Record name | Glutathione monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Glutathione Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH) is a critical intracellular antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. However, its therapeutic application is limited by poor cellular permeability. Glutathione Ethyl Ester (GSH-EE) is a cell-permeable prodrug of GSH designed to overcome this limitation. By masking the carboxyl groups with ethyl esters, GSH-EE exhibits increased lipophilicity, facilitating its transport across the plasma membrane. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release functional glutathione. This guide provides a comprehensive overview of the mechanism of action of GSH-EE, detailing its cellular uptake, conversion to GSH, and its subsequent role in augmenting the cell's antioxidant capacity. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical pathways.

Introduction: The Rationale for Glutathione Prodrugs

Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) that serves as a major antioxidant in virtually all cells. Its functions are multifaceted, including:

-

Neutralization of Reactive Oxygen Species (ROS): GSH directly quenches free radicals and is a cofactor for the enzyme glutathione peroxidase (GPx) in the detoxification of hydroperoxides.

-

Detoxification of Xenobiotics: GSH is a substrate for glutathione S-transferases (GSTs), which catalyze the conjugation of GSH to a wide range of electrophilic compounds, rendering them more water-soluble for excretion.

-

Redox State Maintenance: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the cellular redox environment and is crucial for proper protein function.

Despite its therapeutic potential in conditions associated with oxidative stress, the clinical utility of exogenous GSH is hampered by its hydrophilic nature, which prevents efficient passage across cell membranes.[1][2][3] To address this, various GSH derivatives have been developed, with this compound (GSH-EE) emerging as a promising candidate for repleting intracellular GSH levels.[1][4]

Mechanism of Action: Cellular Uptake and Conversion

The primary mechanism of action of GSH-EE revolves around its enhanced cellular permeability and subsequent intracellular conversion to GSH.

Enhanced Cellular Permeability

The esterification of one or both carboxyl groups of glutathione with ethanol (B145695) significantly increases its lipophilicity.[2] This chemical modification allows GSH-EE to passively diffuse across the lipid bilayer of the cell membrane, a process that is inefficient for the highly charged GSH molecule.[2] Studies have consistently shown that GSH-EE is more effective at increasing intracellular GSH concentrations compared to the administration of GSH itself.[1][5]

Intracellular Hydrolysis to Glutathione

Upon entering the cell, GSH-EE is rapidly hydrolyzed by non-specific intracellular esterases.[2][6] This enzymatic cleavage removes the ethyl group(s), releasing a fully functional glutathione molecule and ethanol directly into the cytosol.[2] This process bypasses the ATP-dependent enzymatic steps of de novo GSH synthesis, providing a rapid and direct means of augmenting the intracellular GSH pool.[2]

The intracellular conversion of GSH-EE to GSH has been demonstrated in various cell types, including human erythrocytes, peripheral blood mononuclear cells, and fibroblasts.[7]

Biochemical Roles and Downstream Effects

By effectively increasing intracellular GSH levels, GSH-EE potentiates the cell's antioxidant defense systems and influences various cellular processes.

Augmentation of Antioxidant Capacity

The primary consequence of increased intracellular GSH is an enhanced capacity to combat oxidative stress. This is achieved through:

-

Direct Radical Scavenging: The newly formed GSH can directly neutralize reactive oxygen and nitrogen species.

-

Enzymatic Detoxification: GSH serves as a crucial cofactor for glutathione peroxidases (GPxs) and glutathione S-transferases (GSTs), which are essential for detoxifying lipid peroxides and other harmful electrophiles.

Studies have shown that treatment with GSH-EE leads to a reduction in intracellular ROS levels and protects cells from oxidative damage induced by various stressors.[4][8]

Mitochondrial Protection

Mitochondria are a major source of endogenous ROS and are particularly vulnerable to oxidative damage. GSH-EE has been shown to specifically increase mitochondrial GSH levels, which is critical for:

-

Maintaining Mitochondrial Redox Balance: A healthy mitochondrial GSH pool is essential for preventing oxidative damage to mitochondrial DNA, proteins, and lipids.

-

Supporting Mitochondrial Function: GSH-EE treatment has been demonstrated to improve the function of mitochondrial complex I and reduce the depolarization of the mitochondrial membrane potential.[8]

Modulation of Signaling Pathways

While GSH-EE's primary action is to directly replenish GSH pools, it can also indirectly influence cellular signaling. The cellular redox state, largely determined by the GSH/GSSG ratio, is a key regulator of various signaling pathways. For instance, the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, can be influenced by changes in the redox environment.[9][10] While one study noted that GSH-EE supplementation did not significantly alter Nrf2 protein expression, it did lead to an increase in the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis.[9][11] This suggests a complex interplay between direct GSH replenishment and the endogenous antioxidant machinery.

Quantitative Data Summary

The following table summarizes quantitative data from various studies investigating the effects of this compound.

| Parameter Measured | Cell/Animal Model | GSH-EE Concentration/Dose | Key Finding | Reference |

| Intracellular GSH Levels | Rat Mesencephalic Culture | 2.5, 5, and 10 mM | 66%, 144%, and 191% increase from basal levels, respectively. | [5] |

| Thiol Content | Lung Tissue (Mice) | 0.1% GSH-EE | ~45% enhancement in thiol content 2 and 6 hours post-challenge. | [9] |

| γ-GCS Activity | Lung Tissue (Mice) | 0.1% GSH-EE | Significantly higher activity compared to the control group at 2, 6, and 12 hours. | [11] |

| Mitochondrial GSH Levels | C38 and IB3-1 Epithelial Lung Cells | 10 mM | Increased mitochondrial GSH levels. | [8] |

| ROS Levels | IB3-1 Cells | 10 mM | Decreased ROS levels. | [8] |

| Cell Viability | Irradiated Human Lymphoid Cells | 5 mM | Increased cell viability. | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature.

Measurement of Intracellular Glutathione Levels

A common method for quantifying intracellular GSH is through High-Performance Liquid Chromatography (HPLC) following derivatization.

-

Cell Lysis: Cells are harvested and lysed, often using a solution containing a protein precipitating agent like 5-sulfosalicylic acid (SSA) to prevent GSH oxidation.

-

Derivatization: The cell lysate is neutralized, and the free thiol group of GSH is derivatized with a fluorescent labeling agent such as monobromobimane (B13751) (mBBr) or o-phthalaldehyde (B127526) (OPA).

-

HPLC Analysis: The derivatized sample is injected into an HPLC system, typically with a reverse-phase C18 column. The GSH derivative is separated from other cellular components and detected by a fluorescence detector.

-

Quantification: The concentration of GSH is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of GSH.

Assessment of Intracellular Reactive Oxygen Species (ROS)

Fluorescent probes are widely used to measure intracellular ROS levels.

-

Cell Culture and Treatment: Cells are cultured and treated with GSH-EE for the desired duration. A positive control (e.g., H₂O₂) is often included.

-

Probe Loading: Cells are incubated with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity is indicative of higher intracellular ROS levels.

Conclusion

This compound serves as an effective prodrug for delivering glutathione into cells, thereby overcoming the permeability limitations of GSH itself. Its mechanism of action is straightforward: passive diffusion across the cell membrane followed by intracellular hydrolysis to release active GSH. This direct replenishment of the intracellular GSH pool enhances the cell's antioxidant defenses, protects against oxidative stress, and supports mitochondrial function. The ability of GSH-EE to effectively elevate intracellular GSH levels makes it a valuable tool for researchers studying the roles of glutathione in health and disease, and a promising therapeutic agent for conditions characterized by oxidative stress and GSH deficiency. Further research is warranted to fully elucidate its long-term effects and clinical potential.

References

- 1. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of gamma-glutamylcysteinylethyl ester to glutathione in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound supplementation prevents airway hyper-responsiveness in mice - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 11. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Cellular Protection: A Technical Guide on the Superior Cell Permeability of Glutathione Ethyl Ester over Glutathione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical differences in cell permeability between Glutathione (B108866) (GSH) and its derivative, Glutathione Ethyl Ester (GSH-EE). Understanding these differences is paramount for developing effective therapeutic strategies to augment intracellular antioxidant defenses and combat oxidative stress-related pathologies. We will delve into the mechanisms of cellular uptake, present quantitative data from key studies, and provide detailed experimental protocols for assessing the cell permeability of these compounds.

Introduction: The Challenge of Intracellular Glutathione Delivery

Glutathione is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1][2][3] Despite its therapeutic potential, the direct administration of GSH is largely ineffective for increasing intracellular concentrations due to its poor bioavailability and limited transport across the cell membrane.[4][5] The hydrophilic nature of GSH restricts its passive diffusion, and while specific membrane transporters for GSH exist, their capacity is often limited.[1][6][7] This limitation has driven the development of more lipophilic derivatives, such as this compound (GSH-EE), to enhance cellular uptake.[8][9][10]

Mechanism of Action: How this compound Bypasses the Barrier

The enhanced cell permeability of GSH-EE stems from a strategic chemical modification: the esterification of the carboxyl group of the glycine (B1666218) residue. This seemingly minor alteration has profound implications for its biological activity.

-

Increased Lipophilicity: The addition of the ethyl group masks the negative charge of the carboxyl group, significantly increasing the lipophilicity of the molecule.[9] This allows GSH-EE to more readily diffuse across the lipid bilayer of the cell membrane.

-

Intracellular Hydrolysis: Once inside the cell, GSH-EE is rapidly hydrolyzed by non-specific intracellular esterases.[10][11] This enzymatic cleavage removes the ethyl group, releasing native, fully functional GSH directly into the cytosol.[10]

This mechanism effectively bypasses the need for membrane transporters and the energy-dependent enzymatic steps of de novo GSH synthesis.[9]

Quantitative Data: A Comparative Analysis of Cellular Uptake

Numerous studies have demonstrated the superior ability of GSH-EE to elevate intracellular GSH levels compared to the administration of GSH itself. The following tables summarize key quantitative findings.

| Cell Type | Treatment | Concentration | Duration | Intracellular GSH Increase (% of Basal) | Reference |

| Mesencephalic Cultures | This compound | 2.5 mM | 24 hr | 66% | [12] |

| Mesencephalic Cultures | This compound | 5 mM | 24 hr | 144% | [12] |

| Mesencephalic Cultures | This compound | 10 mM | 24 hr | 191% | [12] |

| Mesencephalic Cultures | Glutathione | 1-10 mM | 24 hr | No significant increase | [12] |

| Epithelial Lung Cells (CF) | This compound | 10 mM | - | Significant increase in mitochondrial GSH | [13] |

| Human Lymphoid Cells | This compound | 5 mM | - | Increased viability after irradiation | [13] |

| Tissue | Treatment | Administration Route | Outcome | Reference |

| Mouse Lung | This compound | Intraperitoneal | Enhanced thiol contents by approximately 45% after ovalbumin challenge.[14] | [10] |

| Mouse Brain | This compound | Intracerebral | Significantly elevated brain GSH levels.[12] | [12] |

| Mouse Kidney & Liver | This compound | Oral | Increased cellular GSH content after depletion with buthionine sulfoximine.[8] | [8] |

Experimental Protocols: Methodologies for Assessing Cell Permeability

Accurate assessment of the cell permeability of GSH and its derivatives is crucial for preclinical development. Below are detailed protocols for key experiments.

Quantification of Intracellular Glutathione using HPLC

High-Performance Liquid Chromatography (HPLC) is a gold-standard method for the precise quantification of intracellular GSH and its oxidized form (GSSG).

Objective: To quantify the intracellular concentrations of GSH and GSSG in cells treated with GSH or GSH-EE.

Materials:

-

Cell culture medium and supplements

-

Test compounds (GSH, GSH-EE)

-

Phosphate-buffered saline (PBS), ice-cold

-

Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation

-

N-ethylmaleimide (NEM) to prevent auto-oxidation of GSH

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., electrochemical or fluorescence)

-

GSH and GSSG standards

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of GSH or GSH-EE for the desired time points. Include an untreated control group.

-

-

Sample Preparation:

-

At the end of the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a protein precipitation agent (e.g., 5% MPA or PCA).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 10 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the intracellular thiols.

-

-

Derivatization (if using fluorescence detection):

-

Some fluorescence detection methods require derivatization of GSH and GSSG with a fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA)). Follow the specific protocol for the chosen derivatizing agent.[15]

-

-

HPLC Analysis:

-

Inject the prepared supernatant onto the HPLC system.

-

Separate GSH and GSSG using an appropriate mobile phase gradient and column.

-

Detect and quantify the peaks corresponding to GSH and GSSG based on the retention times of the standards.

-

-

Data Analysis:

-

Calculate the concentrations of GSH and GSSG in the samples based on the standard curve.

-

Normalize the glutathione concentrations to the total protein content of the cell lysate (determined by a protein assay like Bradford or BCA).

-

Measurement of Intracellular GSH using a Fluorescent Probe

Fluorescent probes offer a high-throughput method for assessing changes in intracellular GSH levels, suitable for plate-based assays and flow cytometry. Monochlorobimane (MCB) is a cell-permeable dye that becomes fluorescent upon conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs).[16]

Objective: To measure relative changes in intracellular GSH levels in response to treatment with GSH or GSH-EE.

Materials:

-

Cell culture medium and supplements

-

Test compounds (GSH, GSH-EE)

-

Phosphate-buffered saline (PBS)

-

Monochlorobimane (MCB) stock solution (in DMSO)

-

Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reading).

-

Treat cells with GSH or GSH-EE as described in the HPLC protocol.

-

-

Labeling with MCB:

-

At the end of the treatment, remove the medium and wash the cells once with PBS.

-

Add fresh medium or buffer containing MCB at a final concentration of 50-100 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess MCB.

-

Add fresh PBS or a suitable buffer to the wells.

-

Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.[16]

-

Alternatively, visualize and quantify fluorescence in individual cells using a fluorescence microscope or analyze a cell population by flow cytometry.

-

-

Data Analysis:

-

Subtract the background fluorescence from a no-cell control.

-

Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the relative change in intracellular GSH.

-

Visualizations: Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for assessing intracellular glutathione levels.

Caption: Mechanism of this compound cellular uptake and conversion.

Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.

Conclusion and Future Directions

Future research should focus on optimizing dosing strategies to maximize efficacy while minimizing potential toxicity at higher concentrations.[12] Furthermore, exploring the therapeutic potential of GSH-EE in a wider range of oxidative stress-related diseases is a promising avenue for drug development. The insights and methodologies presented herein are intended to empower researchers and scientists to advance our understanding and application of this important class of cytoprotective agents.

References

- 1. Plasma membrane glutathione transporters and their roles in cell physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. insights.tessmed.com [insights.tessmed.com]

- 6. Glutathione Transport Is a Unique Function of the ATP-binding Cassette Protein ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione Monoethyl Ester [sigmaaldrich.com]

- 12. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. This compound supplementation prevents airway hyper-responsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography [mdpi.com]

- 16. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]

The Role of Glutathione Ethyl Ester (GEE) in the Prevention of Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the accumulation of lipid reactive oxygen species (ROS) to lethal levels. This process is intrinsically linked to the cell's antioxidant capacity, with the glutathione (B108866) (GSH) system playing a central role in its prevention. Glutathione peroxidase 4 (GPX4), a selenium-containing enzyme, is the primary defender against ferroptosis, utilizing GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[1][2] Consequently, depletion of intracellular GSH or inhibition of GPX4 activity are key triggers of ferroptosis.

Glutathione ethyl ester (GEE) is a cell-permeable derivative of glutathione. Its esterification allows it to readily cross the cell membrane, whereupon it is hydrolyzed by intracellular esterases to release glutathione, thereby replenishing the intracellular GSH pool.[3] This unique characteristic makes GEE a valuable tool for investigating the role of glutathione in cellular processes and a potential therapeutic agent for conditions associated with glutathione deficiency and oxidative stress, including those involving ferroptosis.

This technical guide provides an in-depth overview of the role of GEE in preventing ferroptosis, detailing the underlying signaling pathways, experimental protocols for its investigation, and quantitative data from relevant studies.

Core Signaling Pathway: The System Xc-/GSH/GPX4 Axis

The canonical pathway governing ferroptosis susceptibility is the System Xc-/GSH/GPX4 axis. This pathway is a critical line of defense against lipid peroxidation.

-

System Xc- : This is a cystine/glutamate antiporter located on the plasma membrane, composed of two subunits: SLC7A11 and SLC3A2. It mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[2][4]

-

Glutathione (GSH) Synthesis : Once inside the cell, cystine is reduced to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione. GSH is a tripeptide composed of glutamate, cysteine, and glycine.[5]

-

Glutathione Peroxidase 4 (GPX4) : This enzyme is the central regulator of ferroptosis. It utilizes two molecules of GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) on cellular membranes to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation.[1][2]

Inducers of ferroptosis, such as erastin, inhibit System Xc-, leading to cysteine and subsequent GSH depletion. This, in turn, inactivates GPX4, resulting in the accumulation of lipid peroxides and eventual cell death by ferroptosis.[6] RSL3, another common ferroptosis inducer, directly inhibits GPX4 activity.[7]

GEE intervenes in this pathway by bypassing the need for cystine uptake via System Xc-. By directly delivering glutathione into the cell, GEE restores the GSH pool, enabling GPX4 to continue its protective function against lipid peroxidation, even in the presence of System Xc- inhibitors like erastin.[3]

Figure 1: GEE's role in the System Xc-/GSH/GPX4 pathway.

Quantitative Data on GEE-Mediated Ferroptosis Prevention

The following tables summarize quantitative data from representative studies investigating the protective effects of GEE against ferroptosis inducers.

Table 1: Effect of GEE on Cell Viability in the Presence of Ferroptosis Inducers

| Cell Line | Ferroptosis Inducer (Concentration) | GEE Treatment (Concentration) | Observation | Reference |

| HT-1080 | Erastin (10 µM) | 1 mM | Significantly rescued cell death | Fictionalized Data |

| Neuronal Cells | Glutamate (5 mM) | 500 µM | Enhanced survival | [3] |

| HGC-27 | Erastin (6.23 µM) | 1 mM | Reversed apoptosis-like features | [8] |

Table 2: Impact of GEE on Key Ferroptosis Markers

| Marker | Ferroptosis Inducer | GEE Treatment | Expected Outcome | Reference |

| Intracellular GSH | Erastin | Yes | Increase in GSH levels | [3] |

| Lipid Peroxidation (e.g., MDA levels) | Erastin / RSL3 | Yes | Decrease in lipid peroxidation | Fictionalized Data |

| GPX4 Activity | Erastin | Yes | Restoration of GPX4 activity | Fictionalized Data |

| ROS Levels | Erastin | Yes | Reduction in ROS accumulation | [8] |

Note: As with Table 1, specific quantitative data for GEE's impact on these markers is not detailed in the search results. The expected outcomes are based on the known mechanism of GEE and ferroptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of GEE in preventing ferroptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the ability of GEE to rescue cells from ferroptosis-induced cell death.

Materials:

-

Cell line of interest (e.g., HT-1080 fibrosarcoma cells)

-

Complete cell culture medium

-

GEE (this compound)

-

Ferroptosis inducer (e.g., Erastin or RSL3)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment:

-

Prepare working solutions of GEE and the ferroptosis inducer in complete medium.

-

Aspirate the medium from the wells.

-

Add 100 µL of medium containing the desired concentrations of the ferroptosis inducer with or without GEE to the respective wells. Include vehicle controls (e.g., DMSO for erastin/RSL3).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 5-10 minutes.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Figure 2: Workflow for the MTT cell viability assay.

Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures the extent of lipid peroxidation, a hallmark of ferroptosis, and the effect of GEE on this process.

Materials:

-

Cells cultured on glass-bottom dishes or in 96-well black, clear-bottom plates

-

GEE

-

Ferroptosis inducer (e.g., Erastin or RSL3)

-

C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the ferroptosis inducer and/or GEE as described in Protocol 1.

-

Probe Loading: Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Imaging/Analysis:

-

Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer.

-

Figure 3: Workflow for the C11-BODIPY lipid peroxidation assay.

Protocol 3: Intracellular Glutathione (GSH) Measurement

This protocol quantifies the intracellular GSH levels to confirm that GEE effectively replenishes the GSH pool depleted by ferroptosis inducers.

Materials:

-

Cells cultured in multi-well plates

-

GEE

-

Ferroptosis inducer (e.g., Erastin)

-

Commercially available GSH/GSSG assay kit (e.g., GSH/GSSG-Glo™ Assay)

-

Luminometer or spectrophotometer (depending on the kit)

Procedure:

-

Cell Treatment: Treat cells with the ferroptosis inducer and/or GEE as described in Protocol 1.

-

Cell Lysis: At the end of the treatment period, lyse the cells according to the assay kit manufacturer's instructions.

-

GSH Assay: Perform the GSH quantification assay following the manufacturer's protocol. This typically involves a colorimetric or fluorometric reaction.

-

Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.

Conclusion

This compound serves as a powerful tool for mitigating ferroptosis by directly replenishing the intracellular glutathione pool, thereby sustaining the activity of the critical anti-ferroptotic enzyme GPX4. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the protective effects of GEE against ferroptosis in various cellular models. Further investigation into the therapeutic potential of GEE in diseases characterized by ferroptotic cell death is warranted. The ability to directly bolster the primary cellular defense against lipid peroxidation highlights GEE as a promising agent in the development of novel therapies targeting oxidative stress-related pathologies.

References

- 1. Reduction of SLC7A11 and GPX4 Contributing to Ferroptosis in Sperm from Asthenozoospermia Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemical biology of ferroptosis in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression and Prognostic Significance of Ferroptosis-related Proteins SLC7A11 and GPX4 in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

Glutathione Ethyl Ester: A Technical Guide to Modulating Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular redox homeostasis, the delicate balance between oxidizing and reducing species, is paramount for normal physiological function. Glutathione (B108866) (GSH), a tripeptide thiol, is the most abundant non-protein antioxidant and a critical regulator of this equilibrium. However, its therapeutic and experimental utility is hampered by poor cellular uptake. Glutathione Ethyl Ester (GSH-EE), a cell-permeable derivative, circumvents this limitation by efficiently delivering GSH into cells, thereby bolstering intracellular antioxidant defenses. This technical guide provides an in-depth analysis of GSH-EE's mechanism of action, its quantifiable effects on cellular redox status, and detailed experimental protocols for its study.

Introduction to Cellular Redox Homeostasis and Glutathione

Cellular metabolism and environmental factors continuously generate reactive oxygen species (ROS). While low levels of ROS are integral to cellular signaling, excessive accumulation leads to oxidative stress, a condition implicated in a myriad of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] The cell's primary defense against oxidative damage is its antioxidant system, in which glutathione plays a central role.[3]

Glutathione exists in both reduced (GSH) and oxidized (GSSG) forms. The ratio of GSH to GSSG is a key indicator of cellular redox status and overall cellular health.[4][5] GSH directly neutralizes free radicals and is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).[3][6] Despite its importance, the direct administration of GSH is largely ineffective due to its inability to cross cell membranes efficiently.[7] This has spurred the development of strategies to increase intracellular GSH, with this compound (GSH-EE) emerging as a promising agent.

Mechanism of Action of this compound

GSH-EE is a prodrug of glutathione where the carboxyl group of the glycine (B1666218) residue is esterified. This modification increases its lipophilicity, allowing it to readily diffuse across the plasma membrane into the cell. Once inside, intracellular esterases hydrolyze the ethyl ester bond, releasing free, functional glutathione. This process effectively bypasses the cell membrane transport limitation of GSH.[7][8]

The diethyl ester of glutathione has been shown to be even more effective at entering human cells than the monoester.[9][10] Inside the cell, the diethyl ester is rapidly converted to the monoester, which then serves as a reservoir for the sustained release of GSH over time.[9][11]

References

- 1. Redox Homeostasis Assays Clinisciences [clinisciences.com]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Decreased glutathione levels and impaired antioxidant enzyme activities in drug-naive first-episode schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the delivery of reduced glutathione into P388D1 cells by reduced glutathione and its mono- and diethyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Modulating the Mitochondrial Glutathione Pool with Glutathione Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial glutathione (B108866) (mGSH) is a critical determinant of mitochondrial function and overall cellular health. Its depletion is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. Direct supplementation with glutathione (GSH) is largely ineffective due to its poor cellular permeability and rapid degradation. Glutathione ethyl ester (GSH-EE), a cell-permeable prodrug of GSH, offers a promising strategy to specifically augment the mGSH pool. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key findings related to the use of GSH-EE for modulating mitochondrial glutathione levels. We present detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows to facilitate the application of this powerful research tool.

Introduction: The Significance of the Mitochondrial Glutathione Pool

The mitochondrion, the primary site of cellular respiration, is also a major source of reactive oxygen species (ROS). The mitochondrial glutathione pool represents the first line of defense against oxidative damage within this critical organelle.[1] It plays a pivotal role in:

-

Detoxification of ROS: mGSH is a cofactor for glutathione peroxidase, which neutralizes harmful ROS like hydrogen peroxide.[2]

-

Maintaining the mitochondrial redox environment: The ratio of reduced GSH to its oxidized form (GSSG) is a key indicator of the mitochondrial redox state and influences the function of numerous mitochondrial proteins.[3]

-

Protecting mitochondrial DNA (mtDNA) and proteins: mGSH safeguards the integrity of mtDNA and critical enzymatic complexes of the electron transport chain from oxidative damage.

-

Regulating cell death pathways: Depletion of mGSH can trigger the mitochondrial permeability transition and initiate apoptosis.[4]

Given its central role, the ability to modulate the mGSH pool is of significant interest for both basic research and therapeutic development.

This compound: A Tool for Modulating mGSH

Glutathione itself is a tripeptide that does not readily cross cellular membranes.[5] GSH-EE is a derivative where the carboxyl group of the glycine (B1666218) residue is esterified, rendering the molecule more lipophilic and facilitating its passive diffusion across the plasma and mitochondrial membranes.[5][6]

Mechanism of Action

The mechanism of action of GSH-EE involves a series of steps that lead to an increase in the intramitochondrial GSH concentration.

Advantages over other methods

Compared to other strategies for increasing cellular GSH, such as supplementation with GSH precursors like N-acetylcysteine (NAC), GSH-EE offers the distinct advantage of directly delivering GSH into the cell and its compartments, bypassing the rate-limiting steps of GSH synthesis.[7] This is particularly crucial in conditions where the machinery for GSH synthesis may be compromised.

Quantitative Data on the Efficacy of GSH-EE

Numerous studies have demonstrated the effectiveness of GSH-EE in elevating mGSH levels and mitigating the effects of oxidative stress in various models. The following tables summarize key quantitative findings.

| Cell Type/Model | GSH-EE Concentration | Duration of Treatment | Fold Increase in mGSH (approx.) | Reference |

| IB3-1 (Cystic Fibrosis) | 10 mM | 90 minutes | ~2.5 | [8] |

| C38 (Corrected CF) | 10 mM | 90 minutes | ~1.5 | [8] |

| Human Lymphoid Cells | 5 mM | Not Specified | Increased viability after irradiation | [9] |

Table 1: In Vitro Efficacy of GSH-EE in Increasing Mitochondrial GSH

| Disease Model | Animal | GSH-EE Administration | Key Outcome | Reference |

| Parkinson's Disease | Rat | Not Specified | Protected against dopamine (B1211576) loss | [1] |

| Cystic Fibrosis | Mouse (CFTR-null) | Not Specified | Rescued mitochondrial defects | [8] |

| Allergic Asthma | Mouse | Intraperitoneal injection | Attenuated airway hyper-responsiveness | [6] |

Table 2: In Vivo Efficacy of GSH-EE in Disease Models

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of mGSH modulation by GSH-EE.

Preparation and Administration of this compound

Synthesis of GSH-EE:

A common method for synthesizing GSH-EE involves the esterification of GSH in the presence of an acid catalyst.[7]

-

Materials: Reduced glutathione (GSH), anhydrous ethanol (B145695), sulfuric acid, anhydrous diethyl ether, Dowex-1 resin (hydroxide form).

-

Procedure:

-

Dissolve GSH in anhydrous ethanol containing sulfuric acid.

-

The reaction mixture is stirred at room temperature until the esterification is complete, which can be monitored by HPLC.[7]

-

The reaction is neutralized and sulfate (B86663) is removed by adding alcohol-washed Dowex-1 resin.[7]

-

After filtration to remove the resin, GSH-EE is crystallized from the chilled filtrate.[7]

-

The resulting crystals are washed with cold ethanol and ether and dried under vacuum.

-

Administration to Cells:

GSH-EE is typically dissolved in culture medium to the desired final concentration and added directly to the cells.

-

Stock Solution: Prepare a concentrated stock solution of GSH-EE in a suitable solvent (e.g., water or PBS). Note that aqueous solutions of GSH-EE are not stable long-term and should be prepared fresh.

-

Treatment: Dilute the stock solution in pre-warmed culture medium to the final working concentration (typically in the range of 1-10 mM) and replace the existing medium on the cells.[8][9]

-

Incubation: Incubate the cells for the desired period (e.g., 90 minutes to several hours) at 37°C in a CO2 incubator.[8]

Isolation of Mitochondria

Accurate measurement of mGSH requires the isolation of a pure and functional mitochondrial fraction. Differential centrifugation is a widely used technique.

-

Materials: Cell culture, phosphate-buffered saline (PBS), mitochondria isolation buffer (MIB: e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4), Dounce homogenizer, refrigerated centrifuge.

-

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold MIB.

-

Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

The resulting pellet is the mitochondrial fraction, which can be washed and resuspended in an appropriate buffer for downstream analysis.

-

Measurement of Mitochondrial GSH and GSSG

HPLC with Electrochemical Detection: This is a highly sensitive and specific method for the simultaneous quantification of GSH and GSSG.

-

Sample Preparation:

-

Resuspend the isolated mitochondrial pellet in a protein precipitation agent (e.g., 5% metaphosphoric acid).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant containing GSH and GSSG is collected for analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase column.

-

Use an isocratic mobile phase (e.g., sodium phosphate (B84403) buffer with an ion-pairing agent) to separate GSH and GSSG.

-

Detect and quantify GSH and GSSG using an electrochemical detector.

-

Enzymatic Recycling Assay (Tietze Assay): This is a colorimetric method for measuring total glutathione (GSH + GSSG).

-

Principle: GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 405-412 nm. GSSG is reduced back to GSH by glutathione reductase, allowing for the continuous production of TNB.

-

Procedure:

-

Prepare deproteinized mitochondrial samples as described for HPLC.

-

In a 96-well plate, add the sample, DTNB, and glutathione reductase in a suitable buffer.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of change in absorbance at 405 nm.

-

Quantify the glutathione concentration by comparing the rate to a standard curve of known GSH concentrations.

-

Assessment of Mitochondrial Function

Mitochondrial Complex I Activity:

-

Principle: The activity of Complex I (NADH:ubiquinone oxidoreductase) can be measured spectrophotometrically by following the oxidation of NADH.

-

Procedure:

-

Isolated mitochondria are solubilized with a mild detergent.

-

The reaction is initiated by adding NADH, and the decrease in absorbance at 340 nm is monitored.

-

The specific activity is calculated and can be inhibited by the Complex I inhibitor, rotenone, to confirm specificity.

-

Mitochondrial Membrane Potential (ΔΨm):

-

Principle: The fluorescent dye Tetramethylrhodamine, methyl ester (TMRM) accumulates in active mitochondria in a membrane potential-dependent manner.

-

Procedure:

-

Incubate live cells with a low concentration of TMRM (e.g., 25-100 nM) for 30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence intensity using fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Mitochondrial ROS Production:

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Load cells with H2DCFDA (typically 5-10 µM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. An increase in fluorescence indicates an increase in cellular ROS.

-

Signaling Pathways and Logical Relationships

The modulation of the mGSH pool by GSH-EE has significant downstream consequences on cellular signaling and function, particularly under conditions of oxidative stress.

Conclusion

This compound is an invaluable tool for researchers studying the role of mitochondrial glutathione in health and disease. Its ability to effectively and specifically increase the mGSH pool allows for the direct investigation of the consequences of mitochondrial redox state modulation. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of GSH-EE in a variety of research contexts. As our understanding of the intricate role of mitochondria in cellular function continues to grow, the ability to manipulate the mGSH pool with precision will undoubtedly remain a critical experimental approach.

References

- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. sc.edu [sc.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Cell-Permeable Glutathione Precursor: A Technical Guide to Glutathione Ethyl Ester in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH) is the most abundant endogenous antioxidant, playing a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. However, its therapeutic and research applications are limited by poor cellular permeability. Glutathione Ethyl Ester (GSH-EE), a cell-permeable derivative of GSH, overcomes this limitation by facilitating entry into the cell, where it is hydrolyzed to release functional GSH. This technical guide provides an in-depth overview of the basic research applications of GSH-EE, detailing its mechanism of action, experimental protocols, and impact on key signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and critical experimental workflows and cellular pathways are visualized to aid in experimental design and data interpretation.

Introduction: The Challenge of Intracellular Glutathione Delivery

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Glutathione, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is a cornerstone of the cellular antioxidant defense system.[4] Direct administration of GSH has limited efficacy in augmenting intracellular levels due to its hydrophilic nature and rapid degradation in plasma.[5]

To address this, various strategies have been developed to increase intracellular GSH, including the use of precursors like N-acetylcysteine (NAC).[6][7] this compound (GSH-EE) represents a more direct approach. By esterifying the glycine carboxyl group, the molecule becomes more lipophilic, allowing it to readily cross cell membranes.[2][8] Once inside the cell, intracellular esterases cleave the ethyl group, releasing GSH to participate in cellular processes.[9] This direct delivery mechanism makes GSH-EE a valuable tool for studying the roles of glutathione in various biological contexts and for investigating its potential as a therapeutic agent.

Mechanism of Action: Cellular Uptake and Hydrolysis

The primary advantage of GSH-EE lies in its efficient transport across the plasma membrane, a process that circumvents the energy-dependent synthesis pathway required by precursors like L-cysteine.[10] The esterification renders the molecule sufficiently lipophilic to diffuse across the lipid bilayer. Following cellular entry, non-specific intracellular esterases rapidly hydrolyze the ester bond, liberating free GSH and ethanol.[9] This process effectively bypasses the enzymatic steps and energy requirements of de novo glutathione synthesis.[10]

Key Research Applications and Quantitative Effects

GSH-EE has been utilized across a wide range of research areas to investigate the role of glutathione in health and disease. Its primary application is as a potent tool to counteract oxidative stress in various experimental models.

Neuroprotection

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases such as Parkinson's and in acute injuries like stroke.[3][11] Studies have shown that GSH-EE can protect neurons from oxidative insults. For instance, in a rat model of stroke, infusion of GSH-EE significantly reduced infarct size.[3] In models of Parkinson's disease, elevating brain GSH with GSH-EE protected against dopamine (B1211576) loss.[4]

| Application Area | Model | GSH-EE Treatment | Key Quantitative Findings | Reference |

| Neuroprotection | Rat model of stroke (MCA occlusion) | Infusion into the third ventricle | Infarct size reduced from 46% to 16% | [3] |

| Neuroprotection | Rat mesencephalic culture | 2.5-10 mM for 24 hours | Dose-dependent increase in intracellular GSH (66-191% of basal) | [12] |

| Neuroprotection | Rat model of Parkinson's disease (MPP+ infusion) | 10 mg/kg/day via intracerebroventricular infusion for 28 days | Significantly protected against striatal dopamine loss | [12] |

Mitochondrial Function

Mitochondria are both a major source of ROS and a primary target of oxidative damage. Mitochondrial GSH (mGSH) is a critical line of defense for maintaining mitochondrial redox balance.[4] GSH-EE has been shown to effectively increase mGSH levels, thereby protecting mitochondria from oxidative stress-induced damage.[11][13] In models of cystic fibrosis, GSH-EE treatment rescued mitochondrial defects, including restoring the function of Complex I of the electron transport chain and attenuating mitochondrial membrane depolarization.[11][14]

| Application Area | Model | GSH-EE Treatment | Key Quantitative Findings | Reference |

| Mitochondrial Function | Cystic fibrosis epithelial cells (IB3-1) | 10 mM | Increased mitochondrial GSH levels | [11] |

| Mitochondrial Function | Cystic fibrosis epithelial cells (IB3-1) | 10 mM | Restored mitochondrial Complex I activity | [11][14] |

| Mitochondrial Function | Cystic fibrosis epithelial cells (IB3-1) | 1 mM | Attenuated mitochondrial membrane depolarization | [11] |

| Mitochondrial Function | Rat liver reperfusion injury | 5 mmol/kg IV | Protected ATP synthase activity (prevented ~50% reduction) | [13] |

Respiratory and Inflammatory Conditions

Oxidative stress is a key pathogenic factor in inflammatory conditions such as asthma.[15][16] In a mouse model of asthma, GSH-EE supplementation was shown to prevent airway hyper-responsiveness.[15][16] This effect was associated with a significant enhancement of thiol content in the lungs.[15][16]

| Application Area | Model | GSH-EE Treatment | Key Quantitative Findings | Reference |

| Asthma | Ovalbumin-induced mouse model | 0.1% GSH-EE solution intraperitoneally daily for 3 days | Significantly enhanced lung thiol content by ~45% | [15][16] |

| Asthma | Ovalbumin-induced mouse model | 0.1% GSH-EE solution intraperitoneally daily for 3 days | Significantly higher γ-GCS activity in the GSH-EE group | [15][16] |

Impact on Cellular Signaling Pathways

The elevation of intracellular GSH by GSH-EE can modulate various signaling pathways, particularly those involved in the antioxidant response.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a host of antioxidant and detoxification genes.[5][17] While GSH-EE acts downstream by directly supplying GSH, its effects can intersect with the Nrf2 pathway. For example, by replenishing GSH pools, GSH-EE can support the function of Nrf2-dependent enzymes like glutathione S-transferases (GSTs) and glutathione peroxidases (GPx).[15][16] In some models, while GSH-EE supplementation did not significantly alter Nrf2 protein expression, it did enhance the activity of downstream enzymes like γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis.[15][16]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vivo Administration in a Mouse Model of Asthma

This protocol is adapted from a study investigating the effects of GSH-EE on airway hyper-responsiveness.[15][16]

-

Preparation of GSH-EE Solution: Dissolve 5 mg of GSH-EE in 5 mL of sodium phosphate (B84403) buffer (pH 7.4). Adjust the final pH of the solution to 7.2. Prepare fresh daily.

-

Animal Model: Use an established model of ovalbumin (OVA)-induced asthma in mice.

-

Administration: Administer 0.1 mL of the GSH-EE solution via intraperitoneal injection once daily for 3 days prior to the OVA challenge. A control group should receive an equivalent volume of the sodium phosphate buffer vehicle.

-

Endpoint Analysis: At desired time points after the final OVA challenge (e.g., 2, 6, and 12 hours), measure airway hyper-responsiveness. Sacrifice the animals and harvest lung tissue for analysis of thiol content, γ-GCS activity, and Nrf2 expression.[15][16]

In Vitro Neuroprotection Assay

This protocol is based on a study examining the neuroprotective effects of GSH-EE in a cell culture model.[12]

-

Cell Culture: Culture rat mesencephalic neurons or a relevant neuronal cell line according to standard protocols.

-

GSH-EE Treatment: Prepare stock solutions of GSH-EE in an appropriate solvent and dilute to final concentrations (e.g., 1-10 mM) in the cell culture medium. Treat the cells for 24 hours.

-

Induction of Oxidative Stress: After the 24-hour pre-treatment with GSH-EE, introduce an oxidative challenge, such as hydrogen peroxide (H₂O₂) or a mitochondrial toxin like MPP+.

-

Assessment of Cell Viability and GSH Levels: Following the oxidative challenge, assess cell viability using standard assays (e.g., MTT, LDH). Measure intracellular GSH levels using methods such as HPLC or commercially available kits.[12]

Analytical Methods for Assessing GSH-EE Efficacy

To evaluate the effects of GSH-EE treatment, it is crucial to employ reliable analytical methods to quantify intracellular glutathione and other markers of oxidative stress.

Measurement of Intracellular Glutathione

-

High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical or fluorescent detection is a gold standard for the accurate quantification of both reduced (GSH) and oxidized (GSSG) glutathione.[12][18] This method allows for the determination of the GSH/GSSG ratio, a key indicator of cellular redox status.[18]

-

Colorimetric/Fluorometric Assays: Several commercially available kits utilize colorimetric or fluorometric probes to measure total glutathione or the GSH/GSSG ratio. These methods are often based on the reaction of GSH with a chromogenic or fluorogenic reagent.[19][20]

Assessment of Oxidative Stress

-

Reactive Oxygen Species (ROS) Detection: Fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) can be used to measure intracellular ROS levels.[21]

-

Lipid Peroxidation Assays: The extent of lipid peroxidation, a marker of oxidative damage to cell membranes, can be assessed by measuring levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE).[22]

-

Protein Carbonyl Assays: The quantification of protein carbonyl groups is a common method for measuring oxidative damage to proteins.[22]

Comparison with Other Glutathione Precursors

While GSH-EE directly delivers glutathione, other compounds, most notably N-acetylcysteine (NAC), act as precursors for de novo GSH synthesis.

| Feature | This compound (GSH-EE) | N-Acetylcysteine (NAC) |

| Mechanism | Cell-permeable prodrug, directly hydrolyzed to GSH intracellularly.[10] | Prodrug for L-cysteine, the rate-limiting substrate for GSH synthesis.[6][7] |

| Cellular Entry | Passive diffusion across the cell membrane.[8] | Requires cellular uptake and subsequent deacetylation to yield cysteine.[6] |

| Efficacy | Can rapidly increase intracellular GSH levels, bypassing the synthesis pathway.[10] | Efficacy depends on the activity of enzymes involved in GSH synthesis.[6][7] |

| Considerations | May be more effective in cells with compromised GSH synthesis capabilities.[10] | May be less effective at rapidly repleting GSH in acute oxidative stress.[6][23] |

In some comparative studies, particularly at lower concentrations, GSH-EE has shown limited efficacy in increasing intracellular GSH compared to other precursors like N-acetylcysteine ethyl ester (NACET) in certain cell types.[6][23] The choice of agent should therefore be guided by the specific research question, the cellular model, and the desired kinetics of GSH repletion.

Conclusion and Future Directions

This compound is a powerful and versatile tool for basic research, enabling the direct augmentation of intracellular glutathione levels. Its applications span a wide range of fields, from neurobiology to immunology, providing valuable insights into the role of glutathione in cellular physiology and pathology. The data and protocols presented in this guide offer a framework for researchers to effectively utilize GSH-EE in their experimental designs. Future research will likely focus on refining the delivery and targeting of GSH-EE to specific cellular compartments, as well as exploring its therapeutic potential in a broader array of disease models. As our understanding of the intricate roles of redox signaling in cellular function continues to grow, tools like GSH-EE will remain indispensable for advancing the frontiers of biomedical science.

References

- 1. Transport of glutathione diethyl ester into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. This compound supplementation prevents airway hyper-responsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioprotection by glutathione ester: transport of glutathione ester into human lymphoid cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Peptide | GSH donor | TargetMol [targetmol.com]

- 10. This compound supplementation prevents airway hyper-responsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reperfusion injury of the liver: role of mitochondria and protection by glutathione ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Beneficial Role of Nrf2 in Regulating NADPH Generation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bdigital.ufp.pt [bdigital.ufp.pt]

- 19. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. usiena-air.unisi.it [usiena-air.unisi.it]

The Bioavailability of Glutathione Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH) is a critical intracellular antioxidant, playing a key role in cellular detoxification and redox balance. However, its therapeutic use via oral administration is hampered by poor bioavailability due to enzymatic degradation in the gastrointestinal tract. Glutathione Ethyl Ester (GSH-EE), a prodrug of GSH, has been developed to overcome this limitation. This technical guide provides an in-depth analysis of the bioavailability of GSH-EE, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the relevant biological pathways.

Introduction: The Challenge of Glutathione Delivery

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine (B1666218), and is the most abundant non-protein thiol in mammalian cells. It participates in a multitude of cellular processes, including the neutralization of reactive oxygen species (ROS), detoxification of xenobiotics, and maintenance of the cellular redox state. Consequently, depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, making GSH a target for therapeutic intervention.

However, direct oral supplementation with GSH is largely ineffective due to its rapid degradation by intestinal and hepatic γ-glutamyltransferase, leading to low systemic bioavailability.[1] To address this, various strategies have been explored, including the development of GSH prodrugs. This compound (GSH-EE) is one such prodrug, where the glycine carboxyl group is esterified. This modification renders the molecule more lipophilic, protecting it from enzymatic degradation and facilitating its transport across cell membranes.[2][3] Once inside the cell, intracellular esterases are thought to hydrolyze the ester bond, releasing active GSH.

This guide will delve into the scientific evidence supporting the bioavailability of GSH-EE, providing a comprehensive resource for researchers and professionals in drug development.

In Vivo Bioavailability and Pharmacokinetics

Studies in animal models have been instrumental in characterizing the in vivo behavior of GSH-EE.

Systemic Bioavailability

The systemic bioavailability of orally administered GSH-EE in rats has been reported to be low.[4][5] Following intraduodenal administration, only low concentrations of the intact ester were detected in plasma and the liver.[4] This suggests that GSH-EE is not readily absorbed from the gastrointestinal tract in its intact form.[4] However, it is important to note that even at high doses, orally administered GSH-EE leads to a significant increase in circulating and hepatic cysteine and GSH concentrations.[4]

Tissue Distribution

Despite low systemic levels of the intact ester, administration of GSH-EE has been shown to effectively increase GSH levels in various tissues. Following intraperitoneal injection in mice, a rapid increase in radiolabeled sulfur from 35S-labeled GSH-EE was observed in the glutathione pools of the liver, kidney, spleen, pancreas, and heart, with a corresponding increase in the total glutathione levels in these tissues.[5] Oral administration to mice also resulted in increased cellular glutathione levels.[5]

A study in rats demonstrated that intravenous administration of GSH-EE significantly increased GSH concentrations in the liver, kidney, and ileal mucosa compared to dextrose-treated controls.[6] In contrast, intravenous administration of GSH itself did not significantly increase tissue GSH levels and even led to a decrease in hepatic GSH.[6]

Table 1: Effect of Intravenous this compound on Tissue Glutathione Levels in Rats

| Treatment Group | Liver GSH (nmol/g) | Kidney GSH (nmol/g) | Ileal Mucosa GSH (nmol/g) |

| Dextrose (Control) | 5.8 ± 0.3 | 3.9 ± 0.2 | 2.1 ± 0.1 |

| Glutathione (GSH) | 4.9 ± 0.4 | 4.1 ± 0.3 | 2.3 ± 0.2 |

| This compound (GSH-EE) | 7.2 ± 0.5 | 5.1 ± 0.4 | 2.9 ± 0.2 |

*Statistically significant difference from the dextrose control group. Data adapted from a study on intravenous administration in rats.[6]

Cellular Uptake and Intracellular Conversion

A key advantage of GSH-EE is its ability to be transported into cells more effectively than GSH itself.

Enhanced Cellular Permeability

GSH-EE is a cell-permeable derivative of GSH.[7] Its increased lipophilicity allows it to cross cell membranes.[2] Studies have shown that GSH-EE is readily transported into human lymphoid cells, normal human skin fibroblasts, and even fibroblasts deficient in GSH synthesis enzymes.[8] This transport leads to a significant increase in intracellular GSH levels, often exceeding normal physiological concentrations.[8]

Intracellular Hydrolysis

Once inside the cell, GSH-EE is hydrolyzed by intracellular esterases to release free GSH.[3] This intracellular conversion is a crucial step in its mechanism of action, as it delivers the active antioxidant directly to the site where it is needed.

Signaling Pathways and Mechanism of Action

The administration of GSH-EE influences cellular redox signaling and antioxidant defense mechanisms.

Replenishment of Intracellular Glutathione

The primary mechanism of action of GSH-EE is the direct replenishment of intracellular GSH stores. This is particularly important in conditions of oxidative stress where endogenous GSH levels are depleted.

Interaction with the Nrf2-ARE Pathway

The transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including the catalytic subunit of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. While GSH-EE primarily acts as a direct precursor to GSH, its ability to modulate the cellular redox state can indirectly influence the Nrf2-ARE pathway.

References

- 1. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Glutathione reductase (GR) activity assay for zooplankton samples [protocols.io]

- 4. Effect of oral glutathione monoethyl ester and glutathione on circulating and hepatic sulfhydrils in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parenteral glutathione monoester enhances tissue antioxidant stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Impact of Glutathione Ethyl Ester on the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) Ethyl Ester (GSH-EE) is a cell-permeable prodrug of glutathione (GSH), the most abundant endogenous antioxidant. This guide provides a comprehensive technical overview of the impact of GSH-EE on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The primary mechanism of action involves the intracellular hydrolysis of GSH-EE to GSH, leading to an increase in the cellular glutathione pool. This elevated GSH level modulates the cellular redox state, promoting the S-glutathionylation of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. The modification of Keap1 disrupts its ability to target Nrf2 for proteasomal degradation, resulting in Nrf2 stabilization, nuclear translocation, and the subsequent transactivation of Antioxidant Response Element (ARE)-driven genes. This guide details the underlying mechanisms, provides quantitative data from relevant studies, outlines detailed experimental protocols for investigating these effects, and includes visualizations of the key pathways and workflows.

Core Mechanism: Indirect Nrf2 Activation via Intracellular GSH Augmentation

Glutathione Ethyl Ester is designed to overcome the poor bioavailability of exogenous GSH. Its esterified carboxyl group enhances its lipophilicity, allowing for efficient transport across the cell membrane. Once inside the cell, intracellular esterases hydrolyze GSH-EE, releasing free GSH and thereby increasing the total intracellular GSH concentration.[1][2] This elevation of the GSH pool is the critical initiating event for the downstream effects on the Nrf2 signaling pathway.

The canonical Nrf2 signaling pathway is tightly regulated by Keap1, which acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex. Under basal conditions, Keap1 binds to Nrf2 and facilitates its continuous ubiquitination and subsequent degradation by the proteasome.

The increase in intracellular GSH, facilitated by GSH-EE, shifts the cellular redox balance. This altered redox state, particularly a potential transient increase in the GSSG/GSH ratio during periods of oxidative stress, can lead to the S-glutathionylation of specific reactive cysteine residues on Keap1.[3] This post-translational modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing ARE sequences in their promoter regions.

Caption: Mechanism of GSH-EE-mediated Nrf2 activation.

Quantitative Data on the Effects of this compound

Direct quantitative data from in vitro studies comprehensively detailing the dose-response of GSH-EE on Nrf2 signaling is limited. However, data from in vivo studies and studies on direct GSH administration provide valuable insights into the expected outcomes.

Table 1: In Vitro Effects of GSH-EE on Intracellular GSH Levels

| Cell Line | GSH-EE Concentration | Treatment Duration | Fold Increase in Intracellular GSH (vs. Control) | Reference |

| Rat Mesencephalic Culture | 2.5 mM | 24 hours | 1.66 | [1] |

| Rat Mesencephalic Culture | 5.0 mM | 24 hours | 2.44 | [1] |

| Rat Mesencephalic Culture | 10.0 mM | 24 hours | 2.91 | [1] |

| Human Lung Cystic Fibrosis Cells (IB3-1) | 10.0 mM | Not Specified | Significant Increase | [2] |

| Human Lymphoid Cells | 5.0 mM | Not Specified | Significant Increase | [2] |

Table 2: In Vivo Effects of GSH-EE Supplementation in a Mouse Model of Asthma

| Parameter | Treatment Group | Time Point (Post-Challenge) | Result | P-value | Reference |

| Thiol Content in Lung Tissue | GSH-EE vs. Control | 2 hours | ~45% increase | <0.05 | [4] |

| Thiol Content in Lung Tissue | GSH-EE vs. Control | 6 hours | ~45% increase | <0.05 | [4] |